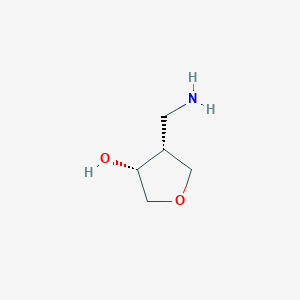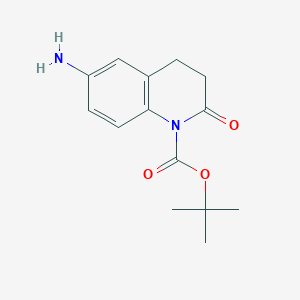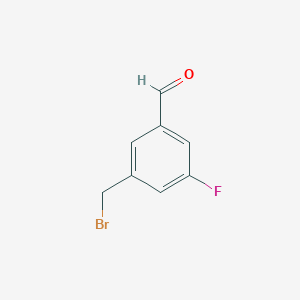
3-(Bromomethyl)-5-fluorobenzaldehyde
Übersicht
Beschreibung
3-(Bromomethyl)-5-fluorobenzaldehyde is an organic compound that features a benzene ring substituted with a bromomethyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-fluorobenzaldehyde typically involves the bromination of 5-fluorobenzaldehyde. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-5-fluorobenzaldehyde undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the bromomethyl group.
Oxidation: 3-(Bromomethyl)-5-fluorobenzoic acid.
Reduction: 3-(Bromomethyl)-5-fluorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-5-fluorobenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-5-fluorobenzaldehyde primarily involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The aldehyde group can participate in oxidation and reduction reactions, further expanding its utility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)benzaldehyde: Lacks the fluorine substituent, making it less reactive in certain nucleophilic substitution reactions.
5-Fluoro-2-(bromomethyl)benzaldehyde: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3-(Chloromethyl)-5-fluorobenzaldehyde: Similar compound with chlorine instead of bromine, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness
3-(Bromomethyl)-5-fluorobenzaldehyde is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications. The fluorine atom can influence the electronic properties of the molecule, potentially altering its reactivity and the types of reactions it can undergo compared to similar compounds.
Eigenschaften
IUPAC Name |
3-(bromomethyl)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRILTQPYHNWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)
![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)
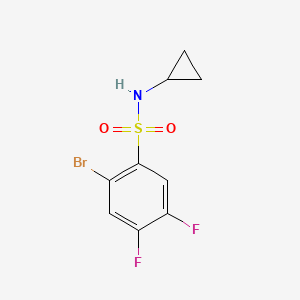
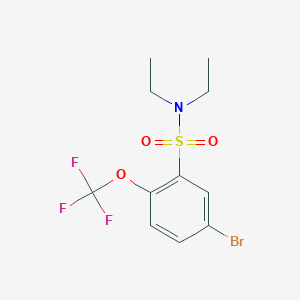
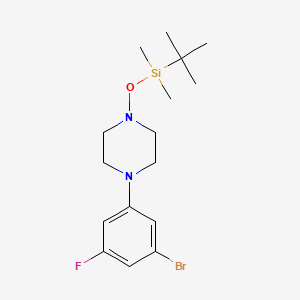
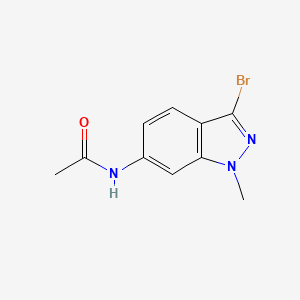
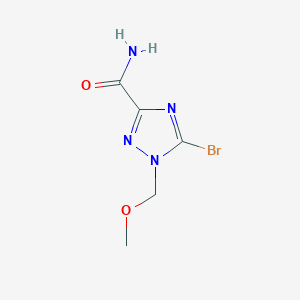


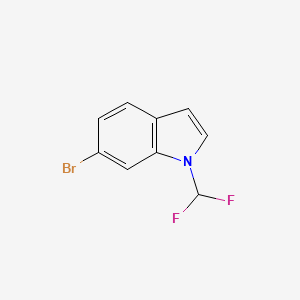
![1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1529115.png)
